1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a pyridine ring fused with a triazole ring and an aldehyde functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carbaldehyde with sodium azide and a copper(I) catalyst under mild conditions to form the triazole ring . The reaction is usually carried out in a solvent such as ethanol or water at room temperature, and the product is isolated through standard purification techniques like recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing industrial-scale purification methods.
Chemical Reactions Analysis
Types of Reactions: 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: It is used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can also interact with nucleic acids, potentially disrupting their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification .
Comparison with Similar Compounds
- 1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde
- 1-(pyridin-3-ylmethyl)-1H-1,2,4-triazole-4-carbaldehyde
Uniqueness: 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the specific positioning of the pyridine and triazole rings, which can influence its reactivity and biological activity. The presence of the aldehyde group also provides a reactive site for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-7-9-6-13(12-11-9)5-8-2-1-3-10-4-8/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEGAGKYCBSYJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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